4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (CAS 790293-36-6), commonly referred to as pyrimethanil-5-hydroxy, is a highly specific pyrimidinol metabolite of the widely used anilinopyrimidine fungicide pyrimethanil [1]. In the procurement landscape of analytical chemistry, it serves as an indispensable reference standard for food safety and regulatory compliance [2]. Because global regulatory agencies mandate that pesticide residue limits in specific agricultural matrices account for both the parent active ingredient and its primary biological metabolites, securing high-purity 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol is a strict requirement for laboratories conducting validated, legally compliant pesticide residue testing in dairy products [1].
Generic substitution with the parent fungicide (pyrimethanil) or alternative metabolites fundamentally fails due to strict regulatory definitions of Maximum Residue Limits (MRLs)[1]. For instance, the MRL for milk is legally defined as the sum of pyrimethanil and 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol [2]. Substituting this compound with the closely related 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine is analytically invalid, as the latter is the designated marker exclusively for livestock tissues (meat and offal), not dairy[1]. Consequently, laboratories substituting the 5-ol metabolite with either the parent compound alone or tissue-specific metabolites will fail LC-MS/MS method validation and report false negatives for dairy compliance [2].
Under Codex Alimentarius and EPA guidelines, the MRL for pyrimethanil in milk is established at 0.05 ppm, which explicitly requires the quantification of 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol alongside the parent compound [1]. Analytical methods must demonstrate accurate recovery of this specific metabolite to meet regulatory validation criteria, whereas tissue-specific metabolites are excluded from the dairy residue definition [2].
| Evidence Dimension | Regulatory residue definition for milk |
| Target Compound Data | Legally required for milk MRL (0.05 ppm threshold) |
| Comparator Or Baseline | 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine |
| Quantified Difference | Exclusive regulatory marker for milk (5-ol) vs. Exclusive regulatory marker for tissues (4-hydroxyanilino) |
| Conditions | Codex and EPA MRL compliance testing |
Procurement of the exact 5-ol metabolite is legally required for dairy residue testing, as tissue-specific metabolites cannot be substituted without violating regulatory methodology.
Enforcement methodologies for pyrimethanil residues rely on HPLC and LC-MS/MS to differentiate between the parent fungicide and its hydroxylated metabolites[1]. 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol provides the exact mass (m/z 215.1059) and retention time calibration needed to prevent false positives in complex lipid-rich dairy matrices, which cannot be achieved using generic internal standards or relying on the parent compound alone (m/z 199.1109) .
| Evidence Dimension | Mass accuracy and matrix differentiation |
| Target Compound Data | Exact mass 215.1059 (C12H13N3O) |
| Comparator Or Baseline | Parent pyrimethanil (Exact mass 199.1109) |
| Quantified Difference | +15.995 Da mass shift (hydroxylation at the 5-position) |
| Conditions | Electrospray ionization LC-MS/MS (ESI-LC-MS/MS) enforcement in milk matrix |
Securing the pure standard ensures precise chromatographic separation and mass calibration, eliminating matrix interference and ensuring reproducibility in milk testing.
In vivo metabolism studies in lactating dairy cattle demonstrate distinct partitioning of pyrimethanil metabolites [1]. The 5-hydroxy pyrimidine metabolite (4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol) is the predominant residue excreted in milk, whereas the 4-hydroxyanilino metabolite is retained in livestock tissues [1]. This strict biological partitioning dictates the absolute necessity of the 5-ol standard for any dairy-focused analytical workflow.
| Evidence Dimension | Primary residue matrix accumulation |
| Target Compound Data | Predominant accumulation in milk |
| Comparator Or Baseline | 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine (Predominant in livestock tissues) |
| Quantified Difference | Complete matrix divergence for regulatory reporting |
| Conditions | Lactating dairy cattle metabolism studies |
Analytical laboratories must procure matrix-matched metabolite standards to accurately reflect the biological fate of the pesticide and ensure workflow validity.
Essential for commercial food testing labs conducting LC-MS/MS analysis of milk to ensure compliance with the 0.05 ppm Codex and EPA MRL for pyrimethanil, which explicitly requires the 5-ol metabolite for legal reporting [1].
Used by analytical chemists developing new extraction and cleanup protocols (e.g., QuEChERS) for complex dairy matrices where parent compound recovery alone is insufficient to meet regulatory validation standards [2].
Applied in research assessing the metabolic fate, excretion pathways, and environmental persistence of anilinopyrimidine fungicides in livestock, specifically tracking the partitioning of the 5-ol metabolite into milk [1].